4-Methyl-7-diethylaminocoumarin

Catalog No.
S573454
CAS No.
91-44-1
M.F
C14H17NO2
M. Wt
231.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-7-diethylaminocoumarin

CAS Number

91-44-1

Product Name

4-Methyl-7-diethylaminocoumarin

IUPAC Name

7-(diethylamino)-4-methylchromen-2-one

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C14H17NO2/c1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11/h6-9H,4-5H2,1-3H3

InChI Key

AFYCEAFSNDLKSX-UHFFFAOYSA-N

SMILES

Array

solubility

Slightly soluble in hot solvent (NTP, 1992)
SLIGHTLY SOL IN HOT WATER; SOL IN ALC, ETHER, ACETONE, ORDINARY ORGANIC SOLVENTS
SOL IN AQ ACID SOLN, RESINS, VARNISHES, VINYLS; SLIGHTLY SOL IN ALIPHATIC HYDROCARBONS

Synonyms

4-methyl-7-diethylaminocoumarin

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C

The exact mass of the compound 7-Diethylamino-4-methylcoumarin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in hot solvent (ntp, 1992)slightly sol in hot water; sol in alc, ether, acetone, ordinary organic solventssol in aq acid soln, resins, varnishes, vinyls; slightly sol in aliphatic hydrocarbons. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61830. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. It belongs to the ontological category of 7-aminocoumarins in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Stabilizing. However, this does not mean our product can be used or applied in the same or a similar way.

4-Methyl-7-diethylaminocoumarin (CAS 91-44-1), commonly designated as Coumarin 1, is a premium 7-aminocoumarin derivative characterized by its intense blue-green fluorescence, high quantum yield, and exceptional solubility in organic matrices. Structurally distinguished by a diethylamino group at the 7-position and a methyl group at the 4-position, this compound operates as a highly efficient "push-pull" fluorophore [1]. For industrial and scientific procurement, Coumarin 1 is preferentially sourced over simpler coumarin analogs for applications demanding robust photostability and high emission efficiency, such as tunable dye lasers, organic light-emitting diodes (OLEDs), and non-polar liquid scintillators. Its specific substitution pattern fundamentally alters its solvation dynamics, making it a critical raw material for advanced optoelectronic formulations where phase compatibility and emission intensity cannot be compromised.

Buyers might consider substituting Coumarin 1 with the less expensive, structurally simpler 7-amino-4-methylcoumarin (Coumarin 120). However, this generic substitution fails in both solid-state and non-polar liquid applications due to fundamental differences in molecular dynamics. The primary amino group in Coumarin 120 engages in rapid "flip-flop" motions and intermolecular hydrogen bonding, which introduces severe activation-controlled non-radiative decay channels in non-polar environments and causes massive aggregation-caused quenching (ACQ) in the solid state [1]. In contrast, the bulky diethylamino group in Coumarin 1 sterically hinders these non-radiative pathways and prevents tight molecular packing[2]. Consequently, substituting Coumarin 1 with Coumarin 120 results in a catastrophic loss of fluorescence efficiency in polymer matrices and thin films, rendering the generic alternative unusable for high-performance optoelectronics.

Solid-State Fluorescence Quantum Yield Superiority

In solid-state applications such as thin films and optoelectronics, the molecular packing of the fluorophore dictates performance. Quantitative comparisons reveal that 7-(diethylamino)coumarins like Coumarin 1 exhibit a solid-state fluorescence quantum yield (Φf(ss)) ranging from 0.29 to 0.40. In stark contrast, the primary amine analog, 7-aminocoumarin (Coumarin 120), collapses to a quantum yield of just 0.01 due to severe aggregation-caused quenching [1]. This massive increase in solid-state emission efficiency makes Coumarin 1 an indispensable choice for solid-matrix formulations.

Evidence DimensionSolid-state fluorescence quantum yield (Φf(ss))
Target Compound Data0.29 – 0.40
Comparator Or Baseline0.01 (Coumarin 120 / 7-aminocoumarins)
Quantified Difference29x to 40x higher solid-state quantum yield
ConditionsSolid-state powder/film at room temperature

This efficiency advantage is critical for procurement in OLED manufacturing, where high solid-state brightness directly determines device performance and energy efficiency.

Solution Quantum Yield in Standard Protic Solvents

For liquid-phase applications, absolute emission efficiency drives material consumption rates. Benchmarking in standard protic solvents demonstrates that Coumarin 1 achieves a high fluorescence quantum yield exceeding 0.70 (typically ~0.73 in ethanol) [1]. Under identical conditions, Coumarin 120 only reaches a quantum yield of approximately 0.51 to 0.56. The addition of the diethyl groups enhances the electron-donating capability of the 7-position, strengthening the intramolecular charge transfer (ICT) state and improving the radiative rate [2].

Evidence DimensionFluorescence quantum yield (Φf)
Target Compound Data~0.73
Comparator Or Baseline~0.51 - 0.56 (Coumarin 120)
Quantified Difference~30% higher absolute quantum yield
ConditionsEthanol solution, room temperature

A higher quantum yield allows buyers to achieve the same optical output with lower dye concentrations, reducing raw material costs and minimizing self-absorption in laser applications.

Suppression of Non-Radiative Decay in Non-Polar Media

Fluorescent dyes often lose efficiency in non-polar environments (e.g., hexane, polystyrene matrices). Studies on solvent polarity effects show that Coumarin 120 suffers from an activation-controlled non-radiative deexcitation channel in non-polar solvents, driven by the rapid "flip-flop" motion of its primary amino group. Coumarin 1, however, features a sterically hindered diethylamino group with a very slow flip-flop motion[1]. This structural difference effectively shuts down the non-radiative decay pathway, allowing Coumarin 1 to maintain unusually high fluorescence lifetimes (τf) and radiative rate constants (kf) even in completely non-polar environments.

Evidence DimensionNon-radiative decay activation in non-polar solvents
Target Compound DataSlow flip-flop motion; non-radiative channel suppressed
Comparator Or BaselineFast flip-flop motion; non-radiative channel activated (Coumarin 120)
Quantified DifferenceSubstantially higher retention of fluorescence lifetime and quantum yield in non-polar matrices
ConditionsNon-polar solvents (e.g., hexane, cyclohexane, decalin)

Ensures reliable, high-intensity fluorescence when formulating the dye into hydrophobic polymers, liquid scintillators, or non-polar industrial coatings.

Emissive Dopants for Organic Light-Emitting Diodes (OLEDs)

Driven by its 29x to 40x higher solid-state quantum yield compared to primary aminocoumarins, Coumarin 1 is the superior choice for solid-state emissive layers. Its diethylamino groups prevent the aggregation-caused quenching that plagues simpler coumarins, ensuring high external quantum efficiency and color purity in blue-green OLED displays[1].

Gain Medium for Tunable Blue-Green Dye Lasers

Leveraging its high solution quantum yield (~0.73) and strong photostability, Coumarin 1 is heavily procured as a gain medium for tunable dye lasers operating in the 450-480 nm range. The enhanced radiative rate allows for highly efficient conversion of pump light to laser output with minimal dye degradation over prolonged operational cycles [2].

Fluorophore Doping in Non-Polar Polymer Matrices and Scintillators

Because Coumarin 1 suppresses non-radiative decay channels in non-polar environments, it is the optimal fluorescent dopant for hydrophobic polymer matrices (e.g., polystyrene) and organic liquid scintillators. It maintains its emission efficiency where other dyes fail, making it critical for manufacturing reliable radiation detectors and fluorescent plastics[2].

Physical Description

7-diethylamino-4-methylcoumarin is a light tan grains. Gives bright blue-white fluorescence in very dilute solutions. (NTP, 1992)
Dry Powder
Light-tan solid; [HSDB] Solution has bright blue-white fluorescence if very dilute; [CAMEO] Pale yellow crystalline powder; [Alfa Aesar MSDS]

Color/Form

CRYSTALS FROM ALCOHOL & BENZENE-PETROLEUM ETHER
GRANULAR; LIGHT-TAN COLOR

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

231.125928785 Da

Monoisotopic Mass

231.125928785 Da

Heavy Atom Count

17

Appearance

7-diethylamino-4-methylcoumarin is a light tan grains. Gives bright blue-white fluorescence in very dilute solutions. (NTP, 1992),DryPowder

Melting Point

154 to 162 °F (NTP, 1992)
89 °C

UNII

1SFJ7F6R2C

GHS Hazard Statements

Aggregated GHS information provided by 712 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 202 of 712 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 510 of 712 companies with hazard statement code(s):;
H312 (90.98%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (92.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.98%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (91.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

91-44-1
61968-71-6

Wikipedia

Diethylaminomethylcoumarin

Use Classification

Cosmetics -> Stabilizing

Methods of Manufacturing

REACTION OF M-DIETHYLAMINOPHENOL WITH ETHYL ACETOACETATE

General Manufacturing Information

Other (requires additional information)
2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

Ultrafast Electron Transfer across a Nanocapsular Wall: Coumarins as Donors, Viologen as Acceptor, and Octa Acid Capsule as the Mediator

Chi-Hung Chuang, Mintu Porel, Rajib Choudhury, Clemens Burda, V Ramamurthy
PMID: 29211478   DOI: 10.1021/acs.jpcb.7b11306

Abstract

Results of our study on ultrafast electron transfer (eT) dynamics from coumarins (coumarin-1, coumarin-480, and coumarin-153) incarcerated within octa acid (OA) capsules as electron donors to methyl viologen dissolved in water as acceptor are presented. Upon photoexcitation, coumarin inside the OA capsule transfers an electron to the acceptor electrostatically attached to the capsule leading to a long-lived radical-ion pair separated by the OA capsular wall. This charge-separated state returns to the neutral ground state via back electron transfer on the nanosecond time scale. This system allows for ultrafast electron transfer processes through a molecular wall from the apolar capsular interior to the highly polar (aqueous) environment on the femtosecond time scale. Employing femtosecond transient absorption spectroscopy, distinct rates of both forward (1-25 ps) and backward eT (700-1200 ps) processes were measured. Further understanding of the energetics is provided using Rehm-Weller analysis for the investigated photoinduced eT reactions. The results provide the rates of the eT across a molecular wall, akin to an isotropic solution, depending on the standard free energy of the reaction. The insights from this work could be utilized in the future design of efficient electron transfer processes across interfaces separating apolar and polar environments.


Ultrafast dynamics of C30 in solution and within CDs and HSA protein

Cristina Martin, Boiko Cohen, Issam Gaamoussi, Mustapha Ijjaali, Abderrazzak Douhal
PMID: 24773055   DOI: 10.1021/jp5026575

Abstract

Steady-state UV-visible absorption and emission together with femto to nanosecond time-resolved emission techniques have been applied to study the dynamics of 3-(2-N-methylbenzimidazolyl)-7-(N,N-diethylamino)coumarin (C30) in neat solvents, as well as in the presence of chemical (β-CD and DM-β-CD) and biological (HSA protein) cavities. The formation of inclusion complexes inside the hydrophobic CDs gives 1:1 and 1:2 guest:host complexes, whereas with the HSA protein, the formed 1:1 inclusion complexes are more robust. The picosecond experiments show the importance of the interactions of C30 with the medium, as well as the intramolecular events in the excited-state relaxation as evidenced by the increase in the global emission lifetime from ∼0.5 ns in MeOH/H2O mixtures to 2.5 ns in THF, and to 1-3 ns when the dye is trapped within CDs and HSA cavities. Time-resolved anisotropy (r(t)) results indicate the involvement of ultrafast depolarization processes, whereas in the MeOH/H2O mixtures r(0) = 0.27, in DM-β-CD, r(0) = 0.35. The rotational time decays clearly show the robustness of the formed complexes with CDs and HSA protein: ∼170 ps in MeOH/H2O solvent mixtures, ∼850 ps due to 1:1 and 1:2 β-CD complexes, and 28 ns for HSA complexes. The femtosecond time-resolved emission experiments reveal the significant changes of the dynamics with the encapsulation of C30 by CDs (from approximately τ1 = 0.3 and τ2 = 2 ps in THF to approximately τ1 = 1.0 and τ2 = 7.5 ps in the MeOH/H2O binary mixture, and to approximately τ1 = 3 and τ2 = 30 ps in the CD complexes). The change is explained in terms of how the water molecules modulate the intramolecular charge transfer (ICT) time (τ1) and how the restriction of the environment modifies the torsional process (τ2). In the case of trapped C30 within the HSA protein the intermolecular interactions with the amino acid residues are revealed, giving rise to a complex photodynamical behavior due to the hydrophobic, H-bonding, electrostatic, and polar nature of the heterogeneous environment inside the protein. The protein confinement does not allow the occurrence of twisting motion in the trapped C30, and we observed a very fast (less than 100 fs) and slower (∼13 ps) ICT processes. We believe that the reported findings bring new knowledge for a better understanding of the photobehavior of coumarins in solution and trapped within hydrophobic pockets. The results can be applied to design better coumarin-based fluorescent labels for biological applications.


A protecting group for carboxylic acids that can be photolyzed by visible light

Vishakha R Shembekar, Yongli Chen, Barry K Carpenter, George P Hess
PMID: 15882049   DOI: 10.1021/bi047665o

Abstract

We report on a photolabile protecting (caging) group that is new for carboxylic acids. Unlike previously used caging groups for carboxylic acids, it can be photolyzed rapidly and efficiently in the visible wavelength region. The caging group 7-N,N-diethyl aminocoumarin (DECM) was used to cage the gamma-carboxyl group of glutamic acid, which is also a neurotransmitter. The caged compound has a major absorption band with a maximum at 390 nm (epsilon(390) = 13651 M(-)(1) cm(-)(1)). Experiments are performed at 400 nm (epsilon(400) = 12232 M(-)(1) cm(-)(1)) and longer wavelengths. DECM-caged glutamate is water soluble and stable at pH 7.4 and 22 degrees C. It photolyzes rapidly in aqueous solution to release glutamic acid within 3 micros with a quantum yield of 0.11 +/- 0.008 in the visible region. In whole-cell current-recording experiments, using HEK-293 cells expressing glutamate receptors and visible light for photolysis, DECM-caged glutamate and its photolytic byproducts were found to be biologically inert. Neurotransmitter receptors that are activated by various carboxyl-group-containing compounds play a central role in signal transmission between approximately 10(12) neurons of the nervous system. Caged neurotransmitters have become an essential tool in transient kinetic investigations of the mechanism of action of neurotransmitter receptors. Previously uncaging the compounds suitable for transient kinetic investigations required ultraviolet light and expensive lasers, and, therefore, special precautions. The availability of caged neurotransmitters suitable for transient kinetic investigations that can be photolyzed by visible light allows the use of simple-to-use, readily available inexpensive light sources, thereby opening up this important field to an increasing number of investigators.


Identification of faceseal leak sites on a half-mask respirator

R K Oestenstad, J L Perkins, V E Rose
PMID: 2346115   DOI: 10.1080/15298669091369655

Abstract

A method has been developed to identify the location and shape of respirator faceseal leak sites by the deposition of a fluorescent tracer. An aerosol generation, conditioning, and exposure system to provide a test environment with stable aerosol concentration and size distribution of 4-methyl-7-diethylaminocoumarin was designed and tested. Faceseal leak sites on a respirator mounted on a mannequin and worn by human subjects were identified by deposition of the tracer aerosol and subsequent observation under long-wave ultraviolet lighting. Test parameters were identified for the optimal definition of leaks. Photographic techniques were developed to document the identified leak sites.


Intravenous treatment of choroidal neovascularization by photo-targeted nanoparticles

Yanfei Wang, Chi-Hsiu Liu, Tianjiao Ji, Manisha Mehta, Weiping Wang, Elizabeth Marino, Jing Chen, Daniel S Kohane
PMID: 30778060   DOI: 10.1038/s41467-019-08690-4

Abstract

Choroidal neovascularization (CNV) is the major cause of vision loss in wet age-related macular degeneration (AMD). Current therapies require repeated intravitreal injections, which are painful and can cause infection, bleeding, and retinal detachment. Here we develop nanoparticles (NP-[CPP]) that can be administered intravenously and allow local drug delivery to the diseased choroid via light-triggered targeting. NP-[CPP] is formed by PEG-PLA chains modified with a cell penetrating peptide (CPP). Attachment of a DEACM photocleavable group to the CPP inhibits cellular uptake of NP-[CPP]. Irradiation with blue light cleaves DEACM from the CPP, allowing the CPP to migrate from the NP core to the surface, rendering it active. In mice with laser-induced CNV, intravenous injection of NP-[CPP] coupled to irradiation of the eye allows NP accumulation in the neovascular lesions. When loaded with doxorubicin, irradiated NP-[CPP] significantly reduces neovascular lesion size. We propose a strategy for non-invasive treatment of CNV and enhanced drug accumulation specifically in diseased areas of the eye.


Penetration of household insecticides through different types of textile fabrics

M A Saleh, A Kamel, A el-Demerdash, J Jones
PMID: 9503577   DOI: 10.1016/s0045-6535(97)10052-2

Abstract

Six different types of fabrics were compared for their ability to protect against human exposure to three different commercial household aerosol insecticides. Fabrics used in this investigation were, 100% cotton, cotton-polyester thermal underwear, cotton-polyester blend (twill), 100% acrylic, 100% wool and artificial silk (rayon). The household insecticides were, Black Flag (Ant and Roach Killer), Raid (Ant and Roach Killer) and Hot Shot (Wasp and Hornet Killer) containing propoxur, permethrin/pyrethrins and chlorpyrifos/allethrins as their active ingredients respectively. A fluorescent tracer, 4-methyl-7-diethyl amino coumarin was mixed with the aerosol (or equivalent aliquot) and sprayed onto cloth squares fitted on Whatman paper patches. The percentage of penetration through the cloth was quantified by the intensity of the fluorescence spectrum of each patch extract and the amount of the tracer recovered was calculated. The extract was concentrated to 1/10th of the volume to measure the content of each of the insecticides by supercritical fluid chromatography (SFC) using electron capture (ECD) and diode array detectors. Scanning electron microscope (SEM) images of the fabrics showed the geometry of the yarn. The results obtained from the fluorescence spectra, SFC and SEM showed that cotton-polyester (twill), cotton, wool and cotton thermal underwear were the least penetrable materials for the aerosols. On the other hand, acrylic and artificial silk (rayon) were the most penetrable cloth types.


Visual scoring system for fluorescent tracer evaluation of dermal exposure to pesticides

R A Fenske
PMID: 3233373   DOI: 10.1007/BF02021025

Abstract




Fluorescent tracer and pesticide penetration through selected protective clothing

B A Archibald, K R Solomon, G R Stephenson
PMID: 8000173   DOI: 10.1007/BF00199015

Abstract




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